molecular formula C8H15NO2 B155990 Ethyl 1-aminocyclopentanecarboxylate CAS No. 1664-35-3

Ethyl 1-aminocyclopentanecarboxylate

Cat. No. B155990
CAS RN: 1664-35-3
M. Wt: 157.21 g/mol
InChI Key: NLLGKNYQDQBMFW-UHFFFAOYSA-N
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Description

Ethyl 1-aminocyclopentanecarboxylate is a compound that can be considered a structural analog of natural amino acids due to its amino and carboxylate functional groups. It shares structural features with established antitumor agents and has potential applications in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.

Synthesis Analysis

The synthesis of related cyclopentane derivatives has been explored in various studies. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, which is structurally similar to Ethyl 1-aminocyclopentanecarboxylate, was investigated as a potential analog of serine and threonine, and as part of antitumor agents . Additionally, aluminacyclopentanes have been utilized in the synthesis of ethyl 1-hydroxycyclopentanecarboxylates, showcasing a method that could potentially be adapted for the synthesis of Ethyl 1-aminocyclopentanecarboxylate .

Molecular Structure Analysis

The molecular structure of Ethyl 1-aminocyclopentanecarboxylate can be inferred from related compounds. For example, the crystal structure of a bismuth complex with a derivatized version of a related dithiocarboxylate ligand was determined, highlighting the potential for diverse bonding modes and the ability to form stable complexes with metals . The structural analysis of geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid also provides insights into the zwitterionic nature and hydrogen bonding capabilities of cyclopentane-based amino acids .

Chemical Reactions Analysis

The reactivity of Ethyl 1-aminocyclopentanecarboxylate can be compared to that of similar compounds. For instance, the reactivity of 1-aminocyclopropane-1-carboxylate in the biosynthesis of ethylene, a plant hormone, has been studied, revealing the enzyme-catalyzed transformation of this compound into ethylene . This suggests that Ethyl 1-aminocyclopentanecarboxylate may also undergo enzyme-catalyzed reactions or be used as a substrate in synthetic organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-aminocyclopentanecarboxylate can be deduced from related compounds. For example, the synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved various analytical techniques such as FT-IR, TGA, DTA, and UV-Visible spectroscopy, which are also applicable to the analysis of Ethyl 1-aminocyclopentanecarboxylate . The study of lipid hydroperoxides in the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene provides insights into the oxidative stability and reactivity of such compounds .

Scientific Research Applications

Biochemical Studies and Cellular Respiration

1-Aminocyclopentanecarboxylic acid (ACPC), closely related to Ethyl 1-aminocyclopentanecarboxylate, was examined for its effects on cellular respiration in rat tissues. It was found that ACPC did not significantly alter cellular respiration, nor did it react with decarboxylases, transaminases, or amino acid oxidases. The compound remained metabolically intact within cells, as no metabolic products could be detected. This indicates a potential for biomedical applications where metabolic stability is required (Berlinguet, Bégin, Babineau, & Laferte, 1962).

Synthesis of Isoxazoline-Fused Cyclic β-amino Esters

Isoxazoline-fused 2-aminocyclopentanecarboxylate derivatives, closely related to Ethyl 1-aminocyclopentanecarboxylate, were synthesized via a selective 1,3-dipolar cycloaddition process. These compounds were prepared in enantiomerically pure form, showcasing the utility of Ethyl 1-aminocyclopentanecarboxylate derivatives in synthesizing complex organic molecules, potentially useful in pharmaceutical research (Nonn, Kiss, Forró, Mucsi, & Fülöp, 2011).

Enzymatically Catalyzed Oxidative Polymerization

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst. The process, conducted in the presence of cyclodextrin at room temperature, resulted in the formation of a cross-linked oligomer. This study demonstrates the potential of Ethyl 1-aminocyclopentanecarboxylate derivatives in polymer chemistry, particularly in enzymatically catalyzed reactions (Pang, Ritter, & Tabatabai, 2003).

Novel Pyrrolo[1,2-a]pyrazine Derivatives

Research on Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, a derivative of Ethyl 1-aminocyclopentanecarboxylate, led to the synthesis of novel analogues of the natural alkaloid peramine. This highlights the role of such derivatives in synthesizing complex heterocyclic compounds, which have applications in the development of new pharmaceuticals and agrochemicals (Voievudskyi et al., 2016).

Ethylene Biosynthesis in Higher Plants

The compound 1-aminocyclopropane-1-carboxylate (ACC), closely related to Ethyl 1-aminocyclopentanecarboxylate, is a key enzyme in the synthesis of ethylene in higher plants. Understanding its structure, catalytic activity, and evolutionary relationships has significant implications in plant biotechnology, particularly in controlling ethylene production to delay senescence and overmaturation of vegetables and fruits during storage (Jakubowicz, 2002).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Ethyl 1-aminocyclopentanecarboxylate . Personal protective equipment and chemical impermeable gloves are recommended. In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . In case of skin contact, wash off with soap and plenty of water .

Future Directions

The future directions of Ethyl 1-aminocyclopentanecarboxylate are not explicitly mentioned in the available resources .

properties

IUPAC Name

ethyl 1-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-7(10)8(9)5-3-4-6-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLGKNYQDQBMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937193
Record name Ethyl 1-aminocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-aminocyclopentanecarboxylate

CAS RN

1664-35-3
Record name Cyclopentanecarboxylic acid, 1-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1664-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-aminocyclopentanecarboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9877
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 1-aminocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TA Connors, WCJ Ross - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
Some derivatives of l-aminocyclopentanecarboxylic acid have been prepared for examination as tumour-growth inhibitors. These include several esters and acyl derivatives, and …
Number of citations: 44 pubs.rsc.org
P Thyrum, AR Day - Journal of Medicinal Chemistry, 1965 - ACS Publications
The alkylation of amines with 1-p-nitrobenzoylethylenimine has been studied. The p-nitro-N-[2-(substi-tuted amino) ethyl] benzamides were readily hydrolyzed to N-substituted …
Number of citations: 23 pubs.acs.org
RN Nipe - 1966 - scholarworks.wmich.edu
Standardization of the Metal Solutions Preparation of Ethyl 1-aminocyclopentanecarboxylate Preparation of Ethyl Phenylglycinate. Preparation of Phenylglycinehydroxamic Acid …
Number of citations: 0 scholarworks.wmich.edu
TA Connors, AB Mauger, MA Peutherer… - Journal of the Chemical …, 1962 - pubs.rsc.org
… a solution of ethyl 1-aminocyclopentanecarboxylate hydrochloride (3.33 g.) in chloroform (10 ml.) containing triethylamine (2-3 ml.) was added. After 16 hr. at 20" the mixture was …
Number of citations: 0 pubs.rsc.org
RB Ross, CI Noll, MV Nadkarni… - Journal of Medicinal …, 1960 - ACS Publications
Very early inthe anticancer testing programme conducted by the Cancer Chemotherapy National Service Center, Professor CI Noll, of the Pennsylvania State University, submitted a …
Number of citations: 61 pubs.acs.org
PT Thyrum - 1963 - search.proquest.com
… prepared from the following amines: dilsopropylamlne, piperidine, pyrrolidine, N-methylplperazlne, aniline, N-methylanillne, Indoline, ethyl-1-aminocyclopentanecarboxylate and ethyl-l-…
Number of citations: 2 search.proquest.com

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